benzyl N-(4-methyl-2-oxopentyl)carbamate
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Overview
Description
Benzyl N-(4-methyl-2-oxopentyl)carbamate is a versatile chemical compound with a molecular weight of 249.3 g/mol . It is characterized by its distinct molecular structure, which includes a benzyl group, a carbamate group, and a 4-methyl-2-oxopentyl moiety. This compound is known for its high purity and is widely used in various research and development applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(4-methyl-2-oxopentyl)carbamate typically involves the reaction of benzyl chloroformate with 4-methyl-2-oxopentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(4-methyl-2-oxopentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted carbamates depending on the nucleophile used
Scientific Research Applications
Benzyl N-(4-methyl-2-oxopentyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations
Mechanism of Action
The mechanism of action of benzyl N-(4-methyl-2-oxopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways and has potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler carbamate derivative with similar reactivity but lacking the 4-methyl-2-oxopentyl moiety.
Ethyl carbamate: Another carbamate derivative with different alkyl groups, used in different applications.
Uniqueness
Benzyl N-(4-methyl-2-oxopentyl)carbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. The presence of the 4-methyl-2-oxopentyl group enhances its reactivity and potential for forming specific interactions with biological targets, making it a valuable compound in research and development .
Biological Activity
Benzyl N-(4-methyl-2-oxopentyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
This compound features a carbamate functional group, which is known for its role in enhancing the solubility and bioavailability of compounds. The structure can be represented as follows:
This compound is characterized by a benzyl group attached to a carbamate moiety, which is further linked to a 4-methyl-2-oxopentyl group. The presence of these functional groups suggests potential interactions with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that compounds with similar structures often act as inhibitors or modulators of key enzymatic pathways.
- Enzyme Inhibition : Similar carbamate derivatives have been shown to inhibit enzymes such as acetylcholinesterase and various proteases, which are crucial in neurotransmission and cellular signaling pathways .
- Receptor Modulation : Compounds with a benzyl structure can also interact with receptor sites, influencing cellular responses. For instance, they may act on G-protein coupled receptors (GPCRs), which are pivotal in many physiological processes.
Biological Testing and Efficacy
A series of studies have evaluated the biological activity of this compound through in vitro assays and animal models. Key findings include:
- Antimicrobial Activity : Preliminary tests have indicated that this compound exhibits antimicrobial properties against various bacterial strains, suggesting potential use as an antibacterial agent .
- Cytotoxicity : In cancer cell lines, this compound demonstrated cytotoxic effects, leading to reduced cell viability at certain concentrations. The IC50 values were determined through dose-response curves, showcasing its potency compared to standard chemotherapeutics .
Case Studies
- Study on Antimicrobial Effects : A study conducted on the efficacy of this compound against Staphylococcus aureus reported an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL. This indicates significant antibacterial activity and suggests further exploration for therapeutic applications in treating infections .
- Cytotoxicity in Cancer Research : In a comparative study with other carbamate derivatives, this compound showed enhanced cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM, indicating its potential as a lead compound for developing anticancer drugs .
Data Summary
Activity Type | IC50/MIC Values | Notes |
---|---|---|
Antimicrobial | 32 µg/mL | Effective against Staphylococcus aureus |
Cytotoxicity (MCF-7) | 15 µM | Significant reduction in cell viability |
Enzyme Inhibition | Varies | Potential inhibition of acetylcholinesterase |
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
benzyl N-(4-methyl-2-oxopentyl)carbamate |
InChI |
InChI=1S/C14H19NO3/c1-11(2)8-13(16)9-15-14(17)18-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,15,17) |
InChI Key |
HGMDAKQQGYEZHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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